molecular formula C18H20N2OS2 B12181906 (5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12181906
M. Wt: 344.5 g/mol
InChI Key: NXJKDFLSFGYVRU-VBKFSLOCSA-N
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Description

(5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a quinoline derivative under specific reaction conditions. Common reagents used in the synthesis may include cyclopentanone, 3,4-dihydroquinoline, and sulfur-containing reagents. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-3-cyclopentyl-5-(3,4-dihydroquinolin-1(2H)-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one include other thiazolidinones and quinoline derivatives. Examples include:

  • 2-thioxo-1,3-thiazolidin-4-one derivatives
  • 3,4-dihydroquinoline derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups. This unique structure may confer specific biological activities and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H20N2OS2

Molecular Weight

344.5 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-(3,4-dihydro-2H-quinolin-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H20N2OS2/c21-17-16(23-18(22)20(17)14-8-2-3-9-14)12-19-11-5-7-13-6-1-4-10-15(13)19/h1,4,6,10,12,14H,2-3,5,7-9,11H2/b16-12-

InChI Key

NXJKDFLSFGYVRU-VBKFSLOCSA-N

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/N3CCCC4=CC=CC=C43)/SC2=S

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CN3CCCC4=CC=CC=C43)SC2=S

Origin of Product

United States

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